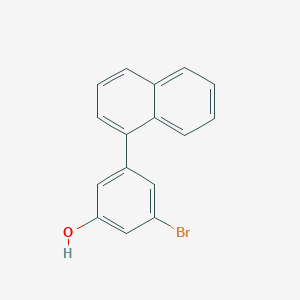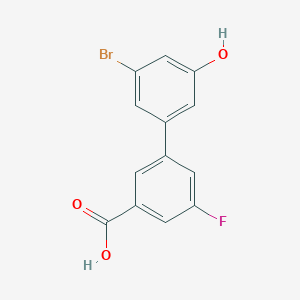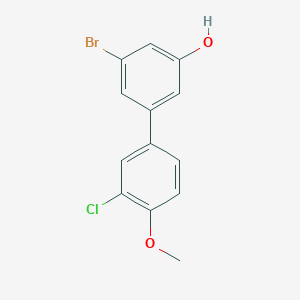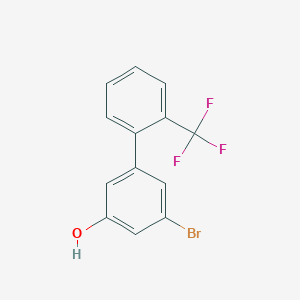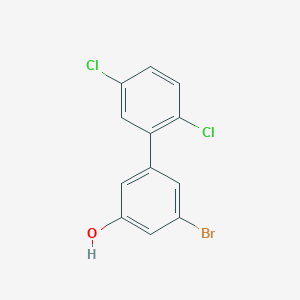
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is a chemical compound that has been studied for its various applications in scientific research. It is a brominated phenolic compound that is used in a variety of applications in the laboratory. This compound is an important building block for the synthesis of various compounds and has been used in the development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, has been used in a number of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 3-bromo-4-chlorophenol and 3-bromo-5-chlorophenol. This compound has also been used as a reagent in the synthesis of various organic compounds, such as phenylboronic acids, benzimidazoles, and other heterocyclic compounds. In addition, 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is not yet fully understood. However, it is known that this compound can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. It has also been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, are not yet fully understood. However, it has been suggested that this compound may have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells, such as breast and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%. One potential direction is the development of new compounds based on this compound for use in pharmaceuticals and materials. Another potential direction is the further exploration of the biochemical and physiological effects of this compound. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments.
Synthesemethoden
3-Bromo-5-(2,3-dichlorophenyl)phenol, 95%, is synthesized by a two-step process. The first step involves the reaction of 2,3-dichlorophenol with bromine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 3-bromo-5-(2,3-dichlorophenyl)phenol, which is then purified by recrystallization. The second step involves the reaction of 3-bromo-5-(2,3-dichlorophenyl)phenol with an aqueous solution of sodium hydroxide, which yields 3-bromo-5-(2,3-dichlorophenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
3-bromo-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQIQDBXERZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686449 |
Source


|
| Record name | 5-Bromo-2',3'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
1261925-97-6 |
Source


|
| Record name | 5-Bromo-2',3'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)
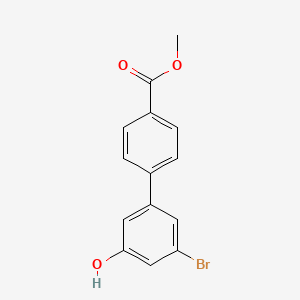
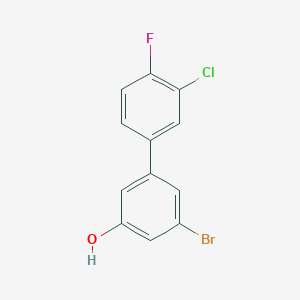
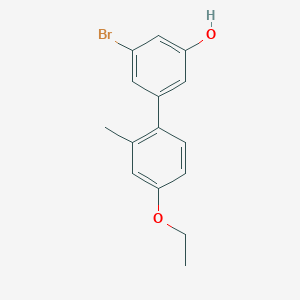


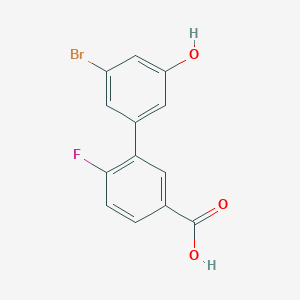
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
